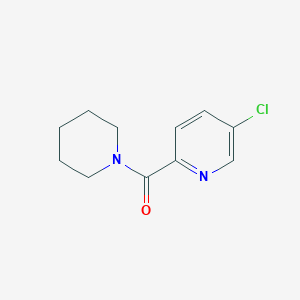

1-(4-Acetylphenyl)imidazolidin-2-one

Übersicht

Beschreibung

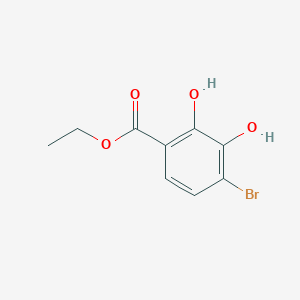

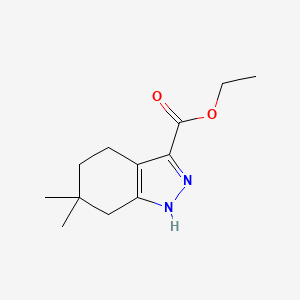

“1-(4-Acetylphenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including “1-(4-Acetylphenyl)imidazolidin-2-one”, has been a subject of research due to their presence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . One common approach to synthesize imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . Another method involves the diamination of olefins . More recently, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .

Molecular Structure Analysis

The InChI code for “1-(4-Acetylphenyl)imidazolidin-2-one” is 1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) . This indicates the presence of an acetylphenyl group attached to the imidazolidin-2-one core.

Chemical Reactions Analysis

Imidazolidin-2-ones are known to undergo a variety of chemical reactions. For instance, terminal olefins can be effectively diaminated at allylic and homoallylic carbons via formal C-H activation using di-tert-butyldiaziridinone as a nitrogen source and Pd(PPh3)4 as a catalyst .

Physical And Chemical Properties Analysis

It has a molecular weight of 204.23 g/mol . The storage temperature is room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modification

1-(4-Acetylphenyl)imidazolidin-2-one and its derivatives play a significant role in the synthesis and structural modification of bioactive molecules, providing a versatile framework for the development of pharmaceuticals and chemicals with enhanced activity and specificity. For instance, the imidazolidin-4-one scaffold is widely utilized in the modification of peptides, serving as a proline surrogate or protecting the N-terminal amino acid against hydrolysis, which is crucial for the stability and activity of peptide-based drugs (R. Ferraz, J. Gomes, E. Oliveira, R. Moreira, P. Gomes, 2007). This approach enhances the pharmacokinetic properties of peptides, making them more resistant to enzymatic degradation and thus more effective as therapeutics.

Corrosion Inhibition

In the field of materials science, derivatives of 1-(4-Acetylphenyl)imidazolidin-2-one, such as imidazolidines and their analogs, have been investigated for their potential as corrosion inhibitors. These compounds exhibit significant effectiveness in protecting metals against corrosion in acidic media, attributed to their ability to form a protective layer on the metal surface. This characteristic is particularly beneficial in industries where metal longevity and integrity are critical (J. Cruz, R. Martinez, J. Genescà, E. García-Ochoa, 2004).

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of bioactive molecules is another significant application area. For example, (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one has been used as a chiral auxiliary for asymmetric Mannich-type reactions, demonstrating excellent yields and stereoselectivities. This application is crucial for the production of enantiomerically pure pharmaceuticals, where the stereochemistry of the drug molecule can significantly affect its efficacy and safety (Sandeep Goyal, Anamika Thakur, Ratnesh K. Sharma, Mukesh Gangar, B. Patel, Vipin A. Nair, 2016).

Antimicrobial and Antioxidant Properties

Research has also explored the antimicrobial and antioxidant properties of compounds derived from 1-(4-Acetylphenyl)imidazolidin-2-one. These compounds have shown potential in fighting against microbial infections and oxidative stress, providing a basis for the development of new therapeutic agents with broad-spectrum activity. Such findings underscore the versatility of the imidazolidin-2-one framework in medicinal chemistry, offering promising avenues for drug discovery and development (P. Anitha, Sadula, Subhashini N.J, 2014).

Zukünftige Richtungen

The future directions for “1-(4-Acetylphenyl)imidazolidin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields. As imidazolidin-2-ones are found in many pharmaceuticals and biologically active compounds, there could be potential for new drug development .

Eigenschaften

IUPAC Name |

1-(4-acetylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSUMJMBUITJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylphenyl)imidazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)

amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)